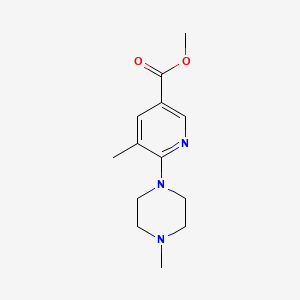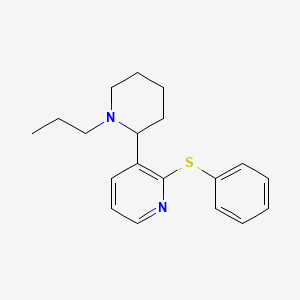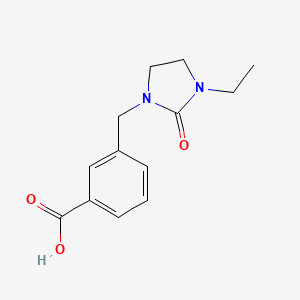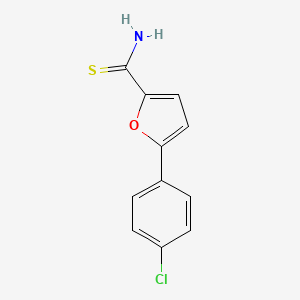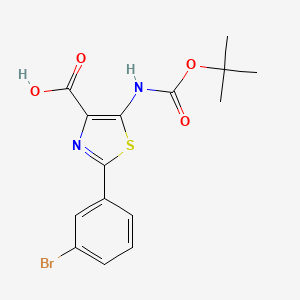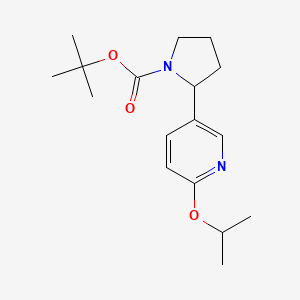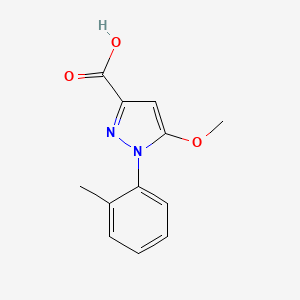
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzylamino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the reaction can be carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection strategies, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, t-BuOK
Major Products Formed:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it suitable for large-scale production .
Mécanisme D'action
The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate.
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, offering orthogonal protection strategies.
Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group with a benzylamino-substituted pyridine ring. This structure provides specific reactivity and stability, making it suitable for various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C19H25N3O2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
BZKAICOEGAXQQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


